Diethyl disulfide

説明

特性

IUPAC Name |

(ethyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETBSQOFQKLHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051464 | |

| Record name | Diethyl disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Colourless to yellowish liquid; Onion/cabbage odour | |

| Record name | Disulfide, diethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.3 mg/mL at 25 °C, Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Diethyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 | |

| Record name | Diethyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.28 [mmHg] | |

| Record name | Diethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-81-6 | |

| Record name | Diethyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL DISULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, diethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2SFL51MH0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101.5 °C | |

| Record name | Diethyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diethyl disulfide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of diethyl disulfide. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who work with this organosulfur compound.

Chemical Properties and Structure

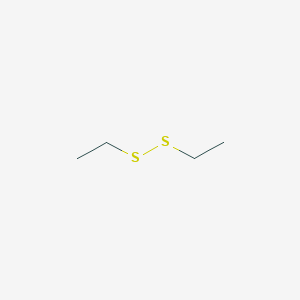

This compound (DEDS) is an organic disulfide with the chemical formula C₄H₁₀S₂.[1][2] It is a colorless to pale yellow liquid characterized by a strong, garlic-like or unpleasant odor.[1] The molecule consists of two ethyl groups attached to a disulfide linkage (-S-S-).

Structure

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 122.25 g/mol | [2] |

| Density | 0.993 g/mL at 25 °C | [3] |

| Boiling Point | 152-154 °C at 760 mmHg | [3] |

| Melting Point | -101.5 °C | [3] |

| Flash Point | 40 °C (104 °F) | [1] |

| Refractive Index | 1.506 at 20 °C | [3] |

| Vapor Pressure | 4.28 mmHg at 25 °C | [3] |

| Solubility in Water | 0.3 mg/mL at 25 °C | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.44 |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of High-Purity this compound

This protocol is adapted from a patented method for the preparation of high-purity this compound from an ethanethiol-enriched raw material.[1]

Materials:

-

Ethanethiol-enriched petrochemical raw material

-

Sodium hydroxide (NaOH) solution

-

Cobalt phthalocyanine catalyst

-

Oxidant (e.g., air or oxygen)

Procedure:

-

Formation of Sodium Mercaptide: Mix the ethanethiol-enriched raw material with NaOH solution in a volume ratio of 1:1 to 5:1 in a reaction vessel. Stir the mixture at 25-45 °C for 1-30 minutes to form a sodium mercaptide-containing alkaline solution.[1]

-

Catalytic Oxidation: To the resulting solution, add the cobalt phthalocyanine catalyst and introduce the oxidant (air or oxygen). Maintain the reaction temperature at 35-40 °C and continue the reaction for 1-8 hours to yield a disulfide mixture.[1]

-

Primary Distillation: Subject the disulfide mixture to a primary distillation to remove impurities and obtain a crude this compound product.[1]

-

Rectification: Purify the crude product by fractional distillation (rectification) to obtain high-purity this compound.[1]

Purification by Fractional Distillation

This is a general procedure for the purification of liquid organic compounds like this compound.[5]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stirring bar or boiling chips

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the round-bottom flask with a stirring bar or boiling chips.

-

Heating: Gently heat the flask using a heating mantle. The temperature should be gradually increased to bring the liquid to a boil.

-

Distillation: As the vapor rises through the fractionating column, a temperature gradient will be established. The vapor of the lower-boiling component (this compound) will reach the top of the column first.[5]

-

Collection: The vapor will then pass into the condenser, where it will cool and liquefy, and be collected in the receiving flask. Monitor the temperature at the distillation head; it should remain constant during the collection of the pure fraction.

-

Completion: Once the majority of the this compound has been distilled, the temperature may drop or fluctuate. At this point, stop the distillation.

Analysis by Gas Chromatography (GC)

This protocol outlines the parameters for the analysis of this compound using a gas chromatograph with a sulfur chemiluminescence detector (SCD).[6][7]

Instrumentation:

-

Gas chromatograph equipped with an SCD

-

DB-Sulfur SCD GC column (e.g., 60 m x 0.32 mm ID, 4.2 µm film)[7]

-

Autosampler

GC Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 35 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Detector Temperature: 800 °C

Analysis by NMR Spectroscopy

2.4.1. Sample Preparation for ¹H NMR [8][9]

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2.4.2. ¹H NMR Data Acquisition [9]

-

Spectrometer: 300-500 MHz NMR spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Triplet at ~1.3 ppm (CH₃)

-

Quartet at ~2.7 ppm (CH₂)

Analysis by FT-IR Spectroscopy

2.5.1. Sample Preparation (Neat Liquid) [10][11]

-

Place a small drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the plates in the FT-IR sample holder.

2.5.2. FT-IR Data Acquisition

-

Instrument: FT-IR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Signaling Pathways and Logical Relationships

While specific biological signaling pathways involving this compound are not extensively documented, its chemical nature as a disulfide suggests its potential interaction with biological systems through thiol-disulfide exchange reactions. These reactions are crucial in various cellular processes, including protein folding and redox signaling.[12][13] The general mechanism involves the reaction of a thiolate with a disulfide bond, leading to the formation of a new disulfide and a new thiolate.

A logical workflow for the synthesis and characterization of this compound is presented below.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated place away from sources of ignition.

References

- 1. CN103880722A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Purification [chem.rochester.edu]

- 6. gcms.cz [gcms.cz]

- 7. agilent.com [agilent.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of diethyl disulfide

An In-depth Technical Guide on the Core Physical Properties of Diethyl Disulfide

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of a compound is fundamental. This technical guide provides a comprehensive overview of the core physical characteristics of this compound (CAS 110-81-6), a sulfur-containing organic compound. The information is presented to be a practical resource for laboratory work and computational modeling.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from designing chemical syntheses and purification procedures to developing formulations and ensuring safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₂ | [1][2][3] |

| Molecular Weight | 122.25 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Strong, garlic-like, alliaceous | [3][6][7] |

| Density | 0.993 g/mL at 25 °C | [3][4][8][9] |

| Boiling Point | 151-153 °C at 760 mmHg | [3][4] |

| Melting Point | -101.5 °C | [1][10] |

| Flash Point | 40 °C (104 °F) | [5][7][9] |

| Refractive Index | n20/D 1.506 | [3][4] |

| Vapor Pressure | 4.28 mmHg at 25 °C | [1][5] |

| Solubility in Water | 0.3 g/L (300 mg/L) at 25 °C | [1][5] |

| Solubility in Solvents | Soluble in alcohol, propylene glycol, and ether | [5][6] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Receiving flask

Methodology:

-

Place a small volume of this compound (e.g., 10-15 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Begin heating the flask gently using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is recorded as the stable temperature reading on the thermometer during the distillation of the liquid. This temperature should be recorded along with the atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Methodology:

-

Clean and thoroughly dry the pycnometer. Measure and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the pycnometer's calibration mark, dry the outside, and measure its mass (m₂).

-

Empty and dry the pycnometer again. Fill it with this compound.

-

Repeat the thermal equilibration in the constant temperature bath, adjust the liquid level, dry the exterior, and measure its mass (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index measures how light propagates through a substance.[11] It is a characteristic property useful for identifying and assessing the purity of liquid compounds.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and ethanol

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces of the refractometer are clean using lens paper and ethanol.

-

Connect the refractometer to a constant temperature water circulator set to the desired temperature (e.g., 20 °C).

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Pipettes

-

Spectrophotometer or other analytical instrument (e.g., GC, HPLC) for quantification

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., water) in a vial. This ensures that a saturated solution is formed.[12]

-

Seal the vial and place it in a constant temperature shaker or water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, allow the mixture to stand undisturbed at the same temperature until the undissolved solute has settled.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.

-

Dilute the extracted sample to a suitable concentration for analysis.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy, gas chromatography).

-

Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

Visualizations

The following diagram illustrates a generalized workflow for the physical characterization of a liquid compound such as this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 二硫化ジエチル 99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 110-81-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 110-81-6 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. athabascau.ca [athabascau.ca]

- 12. researchgate.net [researchgate.net]

Diethyl Disulfide (CAS 110-81-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl disulfide (DEDS), with the CAS registry number 110-81-6, is an organosulfur compound characterized by a disulfide bond linking two ethyl groups. This colorless to pale yellow liquid, known for its strong, garlic-like odor, is a versatile chemical with applications spanning various industrial and research sectors. It serves as a key intermediate in the synthesis of other organosulfur compounds, finds use in the petrochemical industry, and is employed as a flavoring agent in the food industry.[1][2] For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and analytical methodologies of this compound is crucial for its effective application and for exploring its potential biological activities. This guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its known applications and safety considerations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, application in experimental settings, and for the development of analytical methods. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 110-81-6 | [1][2][3] |

| Molecular Formula | C₄H₁₀S₂ | [1][2] |

| Molecular Weight | 122.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Strong, sulfurous, garlic-like | [1][3] |

| Density | 0.993 g/mL at 25 °C | [3][4] |

| Boiling Point | 151-153 °C | [3] |

| Melting Point | -101.5 °C | [5][6] |

| Flash Point | 40 °C (104 °F) - closed cup | [7][8] |

| Vapor Pressure | 5.7 hPa at 25 °C | [5] |

| Refractive Index (n20/D) | 1.506 | [3] |

| Water Solubility | Slightly soluble | [8] |

Spectral Data

| Spectral Data Type | Key Characteristics | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 1.32 (t, 6H), 2.67 (q, 4H) | [5] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 14.49, 32.90 | [5] |

| Mass Spectrum (m/z) | 122 (M+), 94, 66, 61, 47, 45, 29 | [5] |

Safety and Hazard Information

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements | Reference(s) |

| Flammable Liquid | GHS02 (Flame) | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243 | [9][10] |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [9][10] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [9][10] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 | [9][10] |

| Hazardous to the Aquatic Environment | GHS09 (Environment) | H411: Toxic to aquatic life with long lasting effects | P273, P391, P501 | [8][10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. This section provides methodologies for the synthesis and analytical determination of this compound.

Synthesis of this compound via Oxidation of Ethanethiol

This protocol describes a common laboratory-scale synthesis of this compound by the oxidation of ethanethiol.

Materials:

-

Ethanethiol (C₂H₅SH)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanethiol (1 equivalent) in diethyl ether.

-

Cool the flask in an ice bath.

-

Prepare a solution of iodine (0.5 equivalents) in diethyl ether.

-

Add the iodine solution dropwise to the stirred ethanethiol solution over 30 minutes. The reaction is exothermic, and the color of the iodine will fade as it is consumed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove unreacted iodine), 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the qualitative and quantitative analysis of this compound using GC-MS.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for sulfur compounds (e.g., DB-5ms, HP-5ms, or a sulfur-specific column)

-

Helium (carrier gas)

-

This compound standard

-

Solvent (e.g., dichloromethane or hexane)

-

Microsyringe

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-300

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration within the calibration range. If the sample matrix is complex, a sample cleanup or extraction step (e.g., solid-phase microextraction) may be necessary.

-

Analysis: Inject the prepared standards and samples into the GC-MS system.

-

Data Analysis: Identify this compound in the chromatogram based on its retention time and mass spectrum (characteristic ions: m/z 122, 94, 66, 61, 45, 29). Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

Visualized Workflows and Pathways

While specific signaling pathways involving this compound are not well-documented in publicly available literature, its synthesis, chemical reactions, and analytical workflows can be effectively visualized.

Synthesis of this compound from Ethanethiol

Reduction of this compound to Ethanethiol

A key reaction of disulfides is their reduction back to the corresponding thiols. This is a fundamental process in organosulfur chemistry and is relevant to the potential biological activity of disulfides, which can interact with biological thiols like glutathione.

Analytical Workflow for this compound Quantification

Applications in Research and Drug Development

This compound serves multiple roles in industrial and research settings:

-

Chemical Intermediate: It is a precursor for the synthesis of various organosulfur compounds.[1] In agriculture, it can be a starting material for certain pesticides.[2][11]

-

Petrochemical Industry: It is used to minimize coke formation during naphtha steam cracking.[2]

-

Flavor and Fragrance: this compound is used as a flavoring agent to impart garlic, onion, and roasted meat notes to food products.[1]

-

Diagnostic Reagents: Its chemical properties are utilized in the formulation of some diagnostic kits.[12]

-

Research Applications: In a research context, this compound can be used to study the role of disulfide bonds in biological systems. For instance, it can interact with protein thiols, potentially altering protein function, which is a mechanism of interest in studying certain diseases.[13] While not as extensively studied as other disulfides like diallyl disulfide from garlic, its ability to undergo thiol-disulfide exchange reactions makes it a tool for investigating redox signaling and oxidative stress.

Conclusion

This compound is a significant organosulfur compound with well-defined physicochemical properties and a range of applications. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its synthesis, analysis, and chemical reactivity is essential. The protocols and data presented in this guide offer a solid foundation for working with this versatile chemical. Future research may further elucidate its biological activities and expand its applications in medicinal chemistry and materials science.

References

- 1. epa.gov [epa.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103880722A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Supplier & Manufacturer | Factory Price [dimethyl-disulfide.net]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0029572) [hmdb.ca]

- 11. Diethyl sulfide - Wikipedia [en.wikipedia.org]

- 12. Page loading... [wap.guidechem.com]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

Diethyl disulfide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and relevant experimental methodologies for diethyl disulfide. The information is intended to support research and development activities where this compound is of interest.

Core Properties of this compound

This compound, also known as ethyl disulfide or 3,4-Dithiahexane, is an organic disulfide compound.[1] It is a colorless to light yellow liquid with a characteristic onion- or garlic-like odor.[2]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀S₂ | [1][2][3][4][5] |

| Molecular Weight | 122.25 g/mol | [2][4] |

| IUPAC Name | (ethyldisulfanyl)ethane | [1][3] |

| CAS Registry Number | 110-81-6 | [1][4] |

| Density | 0.993 g/mL at 25 °C | [2][5] |

| Boiling Point | 151-153 °C | [2][5] |

| Flash Point | 40 °C (closed cup) | |

| Solubility | Insoluble in water, soluble in organic solvents | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research.

Synthesis Protocol: Oxidation of Ethanethiol

A common method for preparing disulfides is through the oxidation of the corresponding thiols. The following is a general procedure adapted from established methods for disulfide synthesis.[6]

Objective: To synthesize this compound via the oxidation of ethanethiol.

Materials:

-

Ethanethiol (C₂H₅SH)

-

Oxidizing agent (e.g., Trichloroisocyanuric acid, TCCA)

-

Benzoic acid

-

Pyridine

-

Solvents: Acetonitrile, Methylene chloride (CH₂Cl₂), Diethyl ether ((C₂H₅)₂O)

-

Aqueous solutions: 1N NaOH, 1N HCl, Saturated NaCl, Saturated NaHSO₃

-

Drying agent: Anhydrous Magnesium Sulfate (MgSO₄)

-

Two-neck round-bottom flask (25 mL)

-

Stirrer

-

Syringe

Procedure:

-

In a 25 mL two-neck flask, combine 2 mmol of ethanethiol, 2 mmol of benzoic acid, 2 mL of acetonitrile, 2 mL of methylene chloride, and 0.1 mL of water.

-

Stir the mixture for 5 minutes.

-

Prepare a solution of the oxidizing agent (1.5 mmol of TCCA) in 1 mL of acetonitrile.

-

Add the oxidant solution dropwise to the reaction flask via a syringe over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 40°C.

-

Quench any excess oxidant by slowly adding a saturated NaHSO₃ solution until the oxidizing power is neutralized (test with wet iodide-starch paper).

-

A precipitate of cyanuric acid will form; remove it by filtration and wash with diethyl ether.

-

Combine the filtrate and the ether washings. Remove most of the solvent using a rotary evaporator.

-

Dilute the residue with 20 mL of diethyl ether.

-

Wash the ether solution sequentially with 1N NaOH (2 x 3 mL), 1N HCl (2 x 3 mL), and saturated NaCl solution (2 x 3 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solution to obtain the crude this compound product.

-

The crude product can be further purified by preparative Thin-Layer Chromatography (TLC) on silica gel.[6]

Analytical Protocol: Quantification by Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis and quantification of volatile sulfur compounds like this compound.[7] The following protocol outlines a general approach for its determination.

Objective: To determine the concentration of this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC)

-

Detector: Flame Photometric Detector (FPD) or Mass Spectrometer (MS)

-

Capillary Column: A polar column such as DB-Wax or a non-polar column like DB-1 is suitable.[7]

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., water, wine), a direct aqueous injection or a liquid-liquid extraction may be employed.

-

For air or gas samples, analytes are typically trapped on a sorbent tube (e.g., charcoal). The trapped compounds are then desorbed using a solvent like methyl acetate.[8]

-

-

Instrument Setup:

-

Injector: Set to a temperature appropriate for volatile compounds (e.g., 200-250°C).

-

Oven Program: A temperature ramp is used to separate compounds. For example, start at 40°C, hold for 2-3 minutes, then ramp at 5-10°C/min to a final temperature of 200-220°C.[7]

-

Carrier Gas: Use an inert gas like Helium or Hydrogen at a constant flow rate.

-

Detector:

-

FPD: Optimized for sulfur detection.

-

MS: Set to scan a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

-

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for sample preparation.

-

Inject each standard to generate a calibration curve by plotting the peak area against concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extract into the GC system.

-

Identify the this compound peak by its retention time, comparing it to the standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from its corresponding thiol, as detailed in the protocol above.

Caption: General workflow for the synthesis of this compound via thiol oxidation.

References

A Technical Guide to the Physicochemical Properties of Diethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of diethyl disulfide. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a workflow for a common experimental procedure.

Core Physicochemical Data

This compound (C₄H₁₀S₂) is an organosulfur compound with a characteristic garlic-like odor. Accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in various fields, including as a flavoring agent and a chemical intermediate in the synthesis of pharmaceuticals and pesticides.

The following table summarizes the reported boiling and melting points for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Boiling Point | 151-154 °C (at 760 mmHg) | [1][2][3][4][5][6] |

| Melting Point | -101.5 °C to -95 °C | [2][3][5][7] |

Experimental Protocols for Property Determination

Accurate measurement of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds. Below are detailed methodologies for determining these properties for a liquid substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

1. Capillary Method (Siwoloboff Method)

This micro-method is suitable when only a small amount of the substance is available.

-

Principle: A small, inverted capillary tube is placed in a sample of the liquid, which is then heated. Air trapped in the capillary is expelled and replaced by the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure, observed as a continuous stream of bubbles, and subsequently, the temperature at which the liquid re-enters the capillary upon cooling.

-

Apparatus:

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tubes (one end sealed)

-

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube assembly is attached to a thermometer and heated in a heating bath (e.g., oil bath in a Thiele tube or a melting point apparatus).

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

2. Simple Distillation

This method is suitable for larger sample volumes and also serves as a purification technique.

-

Principle: The liquid is heated to its boiling point, the vapor is condensed, and the condensate is collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or water bath

-

-

Procedure:

-

The distillation flask is filled with this compound to about two-thirds of its volume. Boiling chips are added to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drops of distillate are collected. This stable temperature is the boiling point.

-

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

1. Capillary Method with Cooling

-

Principle: A sample of the solidified substance is slowly warmed, and the temperature range over which it melts is observed.

-

Apparatus:

-

Melting point apparatus with a cooling function or a suitable cooling bath (e.g., dry ice/acetone).

-

Thermometer

-

Capillary tubes (one end sealed)

-

-

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is cooled (e.g., using dry ice) until the sample solidifies.

-

The capillary tube is placed in a melting point apparatus that has been pre-cooled.

-

The temperature is raised slowly (typically 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the capillary method.

References

A Deep Dive into the Solubility of Diethyl Disulfide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of diethyl disulfide in water and a wide range of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates key solubility data, outlines established experimental methodologies, and presents a visual workflow for solubility determination.

Quantitative Solubility of this compound

This compound, a key organosulfur compound, exhibits diverse solubility characteristics that are critical for its application in various scientific and industrial fields, including as a flavoring agent and a chemical intermediate.[1][2][3][4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification processes, and formulating products.

The following tables summarize the quantitative solubility of this compound in water and numerous organic solvents.

Solubility in Water

| Temperature (°C) | Solubility | Method |

| 25 | 0.3 mg/mL[5] | Experimental |

| 25 | 358.7 mg/L[6] | Estimated |

| 25 (298.15 K) | 0.57 mol/(kg·bar) | Henry's Law Constant[3][7] |

Note: There are conflicting qualitative reports describing this compound as both "soluble" and "practically insoluble" in water. The quantitative data indicates it is sparingly soluble.

Solubility in Organic Solvents at 25°C (Estimated)[5]

| Solvent | Solubility (g/L) |

| Alcohols | |

| Methanol | 96.58 |

| Ethanol | 119.08 |

| Isopropanol | 137.02 |

| n-Propanol | 143.32 |

| n-Butanol | 165.19 |

| Isobutanol | 127.36 |

| sec-Butanol | 153.59 |

| tert-Butanol | 248.45 |

| n-Pentanol | 119.28 |

| Isopentanol | 151.78 |

| n-Hexanol | 230.05 |

| n-Heptanol | 146.24 |

| n-Octanol | 187.39 |

| Ethers | |

| Diethyl Ether | Miscible |

| 1,4-Dioxane | 1268.5 |

| Tetrahydrofuran (THF) | 1878.27 |

| MTBE | 418.38 |

| Ketones | |

| Acetone | 831.19 |

| 2-Butanone (MEK) | 720.16 |

| Cyclohexanone | 1868.67 |

| MIBK | 432.88 |

| Esters | |

| Ethyl Acetate | 660.36 |

| Methyl Acetate | 604.51 |

| n-Propyl Acetate | 468.71 |

| Isopropyl Acetate | 478.84 |

| n-Butyl Acetate | 969.39 |

| Isobutyl Acetate | 320.95 |

| n-Pentyl Acetate | 519.17 |

| Chlorinated Solvents | |

| Dichloromethane | 1469.59 |

| Chloroform | 1665.87 |

| 1,2-Dichloroethane | 996.95 |

| Tetrachloromethane | 553.95 |

| Hydrocarbons | |

| n-Hexane | 117.75 |

| n-Heptane | 254.54 |

| Cyclohexane | 407.93 |

| Toluene | 589.86 |

| Ethylbenzene | 267.21 |

| Amides | |

| DMF | 1060.71 |

| DMAc | 790.51 |

| NMP | 1732.14 |

| Other Solvents | |

| Acetonitrile | 434.06 |

| DMSO | 952.35 |

| Acetic Acid | 250.78 |

| Propylene Glycol | 45.57 |

| Ethylene Glycol | 25.6 |

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The OECD Test Guideline 105 provides a framework for determining the water solubility of chemical substances.[8][9][10][11][12]

OECD Test Guideline 105: Water Solubility

This guideline details two primary methods for water solubility determination: the Column Elution Method and the Flask Method.

2.1.1. Column Elution Method

This method is suitable for substances with low solubility (generally less than 10 mg/L).

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Constant temperature bath

-

Column with temperature control

-

Inert support material (e.g., glass beads, silica gel)

-

Metering pump or other device for constant water flow

-

Analytical instrumentation for concentration measurement (e.g., GC, HPLC)

-

-

Procedure:

-

Coat the support material with the test substance.

-

Pack the column with the coated support material.

-

Equilibrate the column in the constant temperature bath.

-

Pump water through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of the test substance in each fraction.

-

Continue until the concentration reaches a constant value. This constant concentration is the water solubility.

-

2.1.2. Flask Method

This method is suitable for substances with a solubility of 10 mg/L or higher.

-

Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid or liquid.

-

Apparatus:

-

Flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for concentration measurement (e.g., GC, HPLC)

-

-

Procedure:

-

Add an excess of the test substance to a known volume of water in a flask.

-

Seal the flask and place it in a constant temperature shaker.

-

Agitate the mixture for a predetermined time to ensure equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved substance to settle.

-

Separate the aqueous phase from the undissolved substance by centrifugation or filtration.

-

Analyze the concentration of the test substance in the aqueous phase. This concentration represents the water solubility.

-

General Method for Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is established.

-

Separate the saturated solution from the undissolved this compound.

-

Determine the concentration of this compound in the saturated solution using an appropriate analytical technique (e.g., gas chromatography with a suitable detector).

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a substance like this compound, incorporating principles from the OECD 105 guideline.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 110-81-6 [thegoodscentscompany.com]

- 4. 二硫化ジエチル 99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. scent.vn [scent.vn]

- 6. scribd.com [scribd.com]

- 7. epa.gov [epa.gov]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide to the NMR Spectra of Diethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of diethyl disulfide. This document details experimental protocols and presents spectral data in a clear, tabular format to facilitate easy reference and comparison.

Introduction to this compound NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a compound like this compound (CH₃CH₂SSCH₂CH₃), ¹H and ¹³C NMR spectra provide definitive information about its molecular structure, including the chemical environment of the protons and carbon atoms. This guide will delve into the characteristic chemical shifts, multiplicities, and coupling constants observed for this compound.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of this compound due to its excellent solubilizing properties and the presence of a distinct residual solvent peak for referencing.

-

Concentration: For ¹H NMR, a concentration of 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of approximately 50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio.

-

Procedure: a. Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of deuterated solvent within a clean, dry vial. b. Gently agitate the mixture to ensure complete dissolution. c. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used to filter any particulate matter.

NMR Data Acquisition:

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence is typically employed.

-

Temperature: Spectra are usually recorded at an ambient probe temperature (e.g., 298 K).

-

Number of Scans: 8 to 16 scans are generally adequate to obtain a spectrum with a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately -1 to 9 ppm is suitable.

-

Referencing: The residual proton signal of CDCl₃ at 7.26 ppm can be used as a reference.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Temperature: The experiment is typically run at ambient probe temperature.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 128 or more) is required.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of the carbon nuclei.

-

Spectral Width: A spectral width of -10 to 180 ppm is appropriate.

-

Referencing: The carbon signal of CDCl₃ at 77.0 ppm is used for chemical shift referencing.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| ~2.67 | Quartet | ~7.5 | 4H | -S-CH₂ -CH₃ |

| ~1.32 | Triplet | ~7.5 | 6H | -S-CH₂-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 32.90 | -S-C H₂-CH₃ |

| 14.49 | -S-CH₂-C H₃ |

Data sourced from a spectrum acquired at 25.16 MHz in CDCl₃.[1]

Visualization of this compound and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR assignments.

References

Unraveling the Fragmentation of Diethyl Disulfide: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of diethyl disulfide (C₄H₁₀S₂). Understanding the fragmentation patterns of disulfide-containing molecules is crucial for their identification and structural elucidation in various scientific disciplines, including drug development, environmental analysis, and flavor and fragrance chemistry. This document outlines the key fragmentation products, a proposed fragmentation pathway, and a detailed experimental protocol for analysis.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5]

| m/z | Relative Abundance (%) | Proposed Ion Formula | Proposed Ion Structure |

| 122 | 35 | [C₄H₁₀S₂]⁺• | CH₃CH₂-S-S-CH₂CH₃⁺• (Molecular Ion) |

| 94 | 100 | [C₂H₅S₂]⁺ | CH₃CH₂-S-S⁺ |

| 66 | 85 | [C₂H₅S]⁺• | CH₃CH₂-S⁺• |

| 61 | 60 | [CH₃S₂]⁺ | CH₃-S-S⁺ |

| 47 | 55 | [CH₃S]⁺ | CH₃-S⁺ |

| 29 | 95 | [C₂H₅]⁺ | CH₃CH₂⁺ |

| 27 | 40 | [C₂H₃]⁺ | CH₂=CH⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) follows a series of characteristic cleavage events. The initial step is the formation of the molecular ion (m/z 122). Subsequent fragmentation proceeds through several key pathways, including cleavage of the sulfur-sulfur bond, carbon-sulfur bonds, and carbon-carbon bonds, often accompanied by rearrangements.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a general method for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS), a standard technique for volatile and semi-volatile compounds.

1. Sample Preparation:

-

For liquid samples, dilute an appropriate volume of this compound in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration suitable for GC-MS analysis (typically in the low ppm range).

-

For headspace analysis of samples containing this compound, utilize solid-phase microextraction (SPME). Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample for a defined period and temperature to adsorb the volatile analytes.[6][7]

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1 (can be optimized)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[8]

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.[8]

-

Final Hold: Hold at 150 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[9]

-

Ionization Energy: 70 eV.[8][9] This is a standard energy that allows for consistent fragmentation patterns and comparison with spectral libraries.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 20 - 200. This range will cover the molecular ion and all significant fragments of this compound.

-

Ion Source Temperature: 230 °C.[8]

-

Transfer Line Temperature: 280 °C.[8]

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Identify the peak corresponding to this compound based on its retention time.

-

Process the mass spectrum of the peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted and optimized for specific research and analytical needs.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iwaponline.com [iwaponline.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Diethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for diethyl disulfide (CAS No. 110-81-6), a flammable and hazardous chemical. The information is compiled and presented to meet the needs of laboratory and drug development professionals, emphasizing safe practices and emergency preparedness.

Section 1: Chemical Identification and Properties

This compound is a clear liquid with a distinct stench. It is crucial to understand its physical and chemical properties to handle it safely.

| Identifier | Value | Source |

| CAS Number | 110-81-6 | ECHEMI[1], Sigma-Aldrich[2] |

| EC Number | 203-805-7 | ECHEMI[1], ChemicalBook[3] |

| Molecular Formula | C4H10S2 | ChemicalBook[3] |

| Molecular Weight | 122.25 g/mol | ChemicalBook[3] |

| Property | Value | Source |

| Appearance | Clear Liquid | Thermo Fisher Scientific[4] |

| Odor | Stench | Thermo Fisher Scientific[4], M&U International[5] |

| Boiling Point | 152 - 154 °C (305.6 - 309.2 °F) | Thermo Fisher Scientific[4] |

| Melting Point | -101.5 °C | PubChem[6] |

| Flash Point | 40 °C (104 °F) | Thermo Fisher Scientific[4], CPAchem Ltd.[7] |

| Density | 0.9926 g/cm³ at 20 °C | CPAchem Ltd.[7] |

| Vapor Pressure | 5.7 hPa at 25 °C | CPAchem Ltd.[7] |

| Water Solubility | Fully miscible | CPAchem Ltd.[7] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is fundamental to recognizing the potential risks.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Oral Toxicity | Category 5 | H303: May be harmful if swallowed |

Sources: ECHEMI[1], Sigma-Aldrich[2], ChemicalBook[3], Thermo Fisher Scientific[4]

GHS Pictograms and Signal Word:

Section 3: Toxicology and Exposure Limits

Exposure to this compound can have adverse health effects. The following table summarizes available toxicity data.

| Toxicity Endpoint | Value | Species | Route | Source |

| LD50 | 1575 mg/kg | Rat | Intragastric | Kucherskoy[8] |

| LD50 | 2030 mg/kg | Rat | Oral | The Good Scents Company[9] |

| LC50 | 18700 mg/m³ | Not Specified | Inhalation | Kucherskoy[8] |

Currently, no official occupational exposure limits have been established by major regulatory bodies for this compound.[10] It is imperative to handle this chemical with care to minimize any potential exposure.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

-

Wear suitable protective clothing.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][5]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

-

Store apart from incompatible materials and foodstuff containers.[1]

Section 5: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. | ECHEMI[1], Sigma-Aldrich[2], M&U International[5] |

| Skin Protection | Chemical-impermeable gloves (inspected prior to use), flame-retardant and impervious clothing, and antistatic footwear. | ECHEMI[1], Sigma-Aldrich[2], Chevron Phillips Chemical[11], M&U International[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK) or a supplied-air respirator. | ECHEMI[1], ChemicalBook[3], Chevron Phillips Chemical[11], M&U International[5] |

Section 6: Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][2]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[2][3][10] Containers may explode in a fire.[10] Hazardous decomposition products include carbon oxides and sulfur oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas.[1] Avoid breathing vapors, mist, or gas.[1][5] Ensure adequate ventilation.[1] Remove all sources of ignition.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][2]

-

Containment and Cleaning Up: Contain spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[5][11] Use spark-proof tools and explosion-proof equipment.[1]

Section 7: Disposal Considerations

Waste material must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][4] Do not dispose of into sewer systems.[4] Empty containers may retain product residue and can be dangerous.[4]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. mu-intel.com [mu-intel.com]

- 6. This compound | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. Experimental substantiation of the tentatively safe level of this compound in the air of the working area and the atmospheric air of populated areas - Kucherskoy - Toxicological Review [rjraap.com]

- 9. This compound, 110-81-6 [thegoodscentscompany.com]

- 10. nj.gov [nj.gov]

- 11. cpchem.com [cpchem.com]

Synthesis of High-Purity Diethyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals